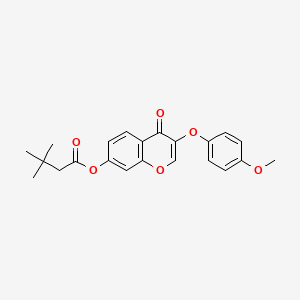![molecular formula C26H18N2O2S B4890344 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide, commonly known as BTA-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the class of compounds known as benzothiazoles, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of BTA-1 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. BTA-1 has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. BTA-1 has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that BTA-1 can have a range of biochemical and physiological effects. BTA-1 has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. BTA-1 has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage. In addition, BTA-1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BTA-1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a cost-effective and readily available compound for research purposes. However, one of the limitations of using BTA-1 is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on BTA-1. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on identifying the specific types of cancer that BTA-1 is most effective against, as well as the optimal dosage and delivery methods for BTA-1. Another area of research is to investigate its potential as a treatment for inflammatory and neurodegenerative diseases. Studies could focus on identifying the specific mechanisms by which BTA-1 exerts its anti-inflammatory and antioxidant effects, as well as the optimal dosage and delivery methods for BTA-1. Overall, BTA-1 is a promising compound with a range of potential therapeutic applications, and further research is needed to fully understand its effects and potential uses.
Méthodes De Synthèse
BTA-1 can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 3-hydroxy-4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure BTA-1.
Applications De Recherche Scientifique
BTA-1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that BTA-1 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BTA-1 has also been found to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-23-16-20(14-15-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXMETLXDRSRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)



![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B4890339.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4890358.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)